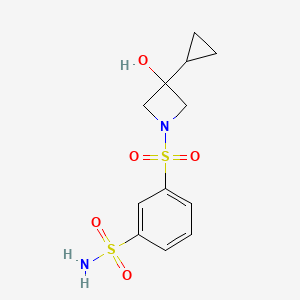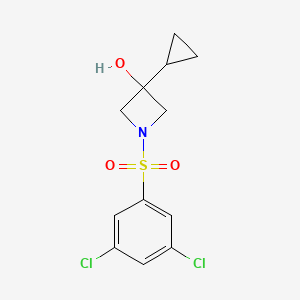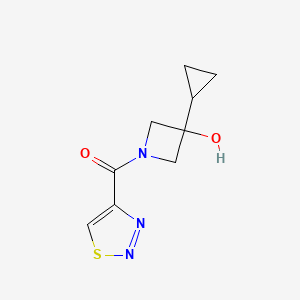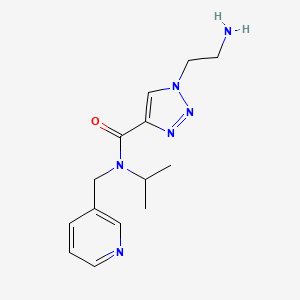
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as a treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis, but has since been investigated for its potential use in other areas of medicine.
作用机制
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways that regulate immune cell function. By inhibiting JAKs, 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide is able to suppress the activity of immune cells, which reduces inflammation and prevents the immune system from attacking healthy tissues.
Biochemical and Physiological Effects
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation in a variety of tissues, including the joints, skin, and liver. It has also been shown to reduce the production of cytokines, which are proteins that play a key role in the immune response. Additionally, 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide has been shown to inhibit the production of antibodies, which are proteins that can attack healthy tissues in autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide for lab experiments is its specificity for JAKs. This allows researchers to selectively inhibit the activity of these enzymes, which can help to elucidate the specific roles that JAKs play in immune cell function. However, one limitation of 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide is that it can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research on 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, there is interest in developing more selective JAK inhibitors that can target specific isoforms of these enzymes, which could potentially reduce the risk of off-target effects. Finally, there is interest in investigating the potential use of 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide in combination with other drugs for the treatment of autoimmune diseases, as this could potentially enhance the efficacy of treatment while reducing the risk of side effects.
合成方法
The synthesis of 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide involves several steps, including the reaction of 3-cyclopropyl-3-hydroxyazetidin-1-amine with benzenesulfonyl chloride, followed by the reaction of the resulting product with sulfanilamide. The final compound is obtained through a purification process that involves recrystallization.
科学研究应用
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has also been investigated for its potential use in organ transplantation, as it has been shown to prevent rejection of transplanted organs by suppressing the immune system.
属性
IUPAC Name |
3-(3-cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c13-20(16,17)10-2-1-3-11(6-10)21(18,19)14-7-12(15,8-14)9-4-5-9/h1-3,6,9,15H,4-5,7-8H2,(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOCXVGZAMVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)S(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B7581764.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)


![3-bromo-N-[2-(3-hydroxy-3-methylazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7581797.png)



![N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)

